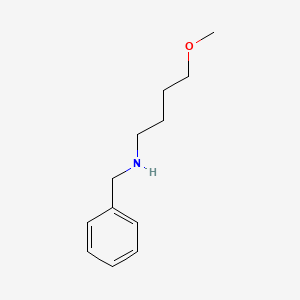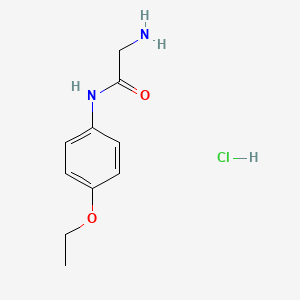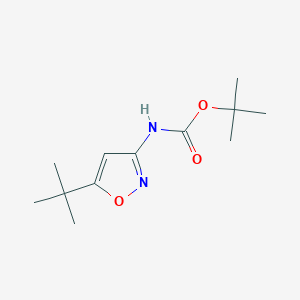
3-(4-Aminophenyl)-DL-beta-alaninol 2hcl
Descripción general
Descripción
The compound is a derivative of aminophenyl and beta-alaninol. Aminophenyl compounds are generally aromatic compounds with an amino group attached . Beta-alaninol is a type of amino alcohol .
Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile has been studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 1,3,5-Tris(4-aminophenyl)benzene derivatives were synthesized via nickel-catalysed aromatic amination .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, the molecular electrostatic potential (MEP) of 3-Bromo-2-hydroxypyridine was computed using the B3LYP/6-311++G (d,p) level of theory .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Studies have demonstrated the synthesis of complex amino acids and peptides, highlighting the importance of chemical modifications and synthetic strategies in developing compounds with specific functions. For example, the synthesis of DL-β-(4-Thiazolyl)-α-alanine and its peptides explores the condensation reactions and subsequent hydrolysis to achieve the desired compounds, showcasing the foundational chemical methodologies applicable to a wide range of amino acid derivatives (Watanabe et al., 1966).
Biological Applications
- The research on optically active amino acids, such as the preparation of 3-(3,4-methylenedioxyphenyl)-D-, and -L-alanine, provides insight into the resolution of amino acids into their optically active forms. This process is crucial for the development of pharmaceuticals and understanding the biological activity of amino acid derivatives (Yamada, Fujii, & Shioiri, 1962).
Chemical Ionization and Spectral Studies
- The chemical ionization of amino acids offers valuable information for the analysis and identification of amino acid structures, which is essential for both research and practical applications in biochemistry and pharmacology (Tsang & Harrison, 1976).
Photolabile Protecting Groups
- The development of new photolabile protecting groups for carboxylic acids, exemplified by the study on the 2-(dimethylamino)-5-nitrophenyl (DANP) group, is crucial for the controlled release of bioactive compounds. This research has applications in pharmacology, where precise control over the activation of pharmaceuticals is required (Banerjee et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIVJARVHKLYPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![2-Chloro-1-[4-(pyrazin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522207.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
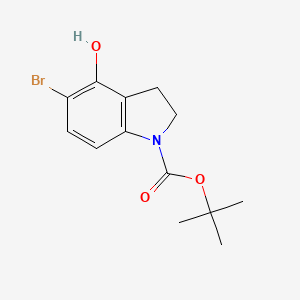


![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1522214.png)
![10-Benzyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B1522215.png)
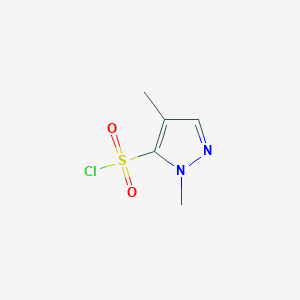

![4-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1522221.png)
